molecular formula C12H13BrO3 B8303519 2-Bromo-3-[(2-methyl-2-propen-1-yl)oxy]phenyl acetate

2-Bromo-3-[(2-methyl-2-propen-1-yl)oxy]phenyl acetate

Cat. No. B8303519
M. Wt: 285.13 g/mol
InChI Key: OZVVXTIUZOQWQZ-UHFFFAOYSA-N
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Description

2-Bromo-3-[(2-methyl-2-propen-1-yl)oxy]phenyl acetate is a useful research compound. Its molecular formula is C12H13BrO3 and its molecular weight is 285.13 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Molecular Formula

C12H13BrO3

Molecular Weight

285.13 g/mol

IUPAC Name

[2-bromo-3-(2-methylprop-2-enoxy)phenyl] acetate

InChI

InChI=1S/C12H13BrO3/c1-8(2)7-15-10-5-4-6-11(12(10)13)16-9(3)14/h4-6H,1,7H2,2-3H3

InChI Key

OZVVXTIUZOQWQZ-UHFFFAOYSA-N

Canonical SMILES

CC(=C)COC1=C(C(=CC=C1)OC(=O)C)Br

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of 2-bromo-3-hydroxyphenyl acetate (Intermediate 51, 3028 mg) in acetonitrile (60 ml) potassium carbonate (3623 mg, 26.2 mmol) and 3-bromo-2-methyl-1-propene (2123 mg, 15.73 mmol) were added. The reaction mixture was stirred at room temperature overnight. The mixture was washed with water (3 times 60 ml). The organic phase was separated, dried over sodium sulphate, filtered and evaporated. The residue was purified by flash chromatography on silica gel using a 100 g-SNAP column and cyclohexane/ethyl acetate from 100/0 to 80/20 as eluent to afford the title compound as a colourless oil (2.324 g).
Name
2-bromo-3-hydroxyphenyl acetate
Quantity
3028 mg
Type
reactant
Reaction Step One
Name
Intermediate 51
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
60 mL
Type
reactant
Reaction Step One
Quantity
2123 mg
Type
reactant
Reaction Step One

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